

Physicochemical properties of S-Ethyl trifluorothioacetate

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Compound of Interest

Compound Name: *S-Ethyl trifluorothioacetate*

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An In-depth Technical Guide to the Physicochemical Properties of **S-Ethyl Trifluorothioacetate**

Authored by a Senior Application Scientist Foreword: Beyond the Datasheet

S-Ethyl trifluorothioacetate (SETFA) is more than a mere catalog chemical; it is a highly reactive and versatile reagent that has carved a niche in the sophisticated realms of proteomics, peptide chemistry, and drug development. Its utility stems from the targeted introduction of the trifluoroacetyl group, a moiety that acts as both a protective group and a powerful analytical handle, particularly for ^{19}F NMR studies.[1] This guide moves beyond a simple recitation of physical constants. It aims to provide researchers, scientists, and drug development professionals with a cohesive understanding of SETFA's properties, the causality behind its synthesis and characterization, and the practical knowledge required for its effective and safe application. We will explore not just what its properties are, but how they are determined and why they are relevant to its function as a precision chemical tool.

Molecular Identity and Structural Framework

S-Ethyl trifluorothioacetate, registered under CAS Number 383-64-2, is a thioester characterized by a trifluoromethyl group attached to the carbonyl carbon.[2][3] This structural feature is central to its chemical reactivity, conferring a strong electrophilic character on the carbonyl carbon and making it an excellent trifluoroacetylating agent.

Core Identifiers

A consistent and accurate identification of this reagent is paramount for both experimental reproducibility and safety. The following table consolidates its key identifiers.

Identifier	Value	Source(s)
CAS Number	383-64-2	[1] [2] [4] [5]
Molecular Formula	C ₄ H ₅ F ₃ OS	[2] [3] [5]
Molecular Weight	158.14 g/mol	[1] [3] [5]
Linear Formula	CF ₃ COSC ₂ H ₅	[1]
IUPAC Name	S-ethyl 2,2,2-trifluoroethanethioate	[6]
InChI Key	VGGUKFAVHPGNBF-UHFFFAOYSA-N	[1] [5]
SMILES String	CCSC(=O)C(F)(F)F	[1] [5]
EC Number	206-852-1	[1]
MDL Number	MFCD00000421	[1]

Molecular Structure

The three-dimensional arrangement of atoms dictates the molecule's reactivity and interaction with other molecules. The presence of the electron-withdrawing CF₃ group significantly influences the electron density around the carbonyl group.

Caption: Molecular Structure of **S-Ethyl trifluorothioacetate**.

Physicochemical Properties

The physical properties of SETFA govern its handling, storage, and application conditions, such as solvent choice and reaction temperature. It is a volatile and flammable liquid with a powerful, obnoxious odor.[\[2\]](#)

Property	Value	Conditions	Source(s)
Appearance	Colorless to light yellow liquid	Ambient	[2][6]
Boiling Point	90.5 °C	Atmospheric Pressure	[1][2]
Density	1.234 g/mL	25 °C	[1][2]
Refractive Index (n _D)	1.376	20 °C	[1][2]
Flash Point	20 °C (68 °F)	Closed Cup	[1]

Synthesis and Purification

Understanding the synthesis of SETFA provides insight into potential impurities and informs purification strategies. A common and efficient method involves the reaction of trifluoroacetyl chloride with ethanethiol.[7][8]

Synthesis Protocol: Reaction of Trifluoroacetyl Chloride with Ethanethiol

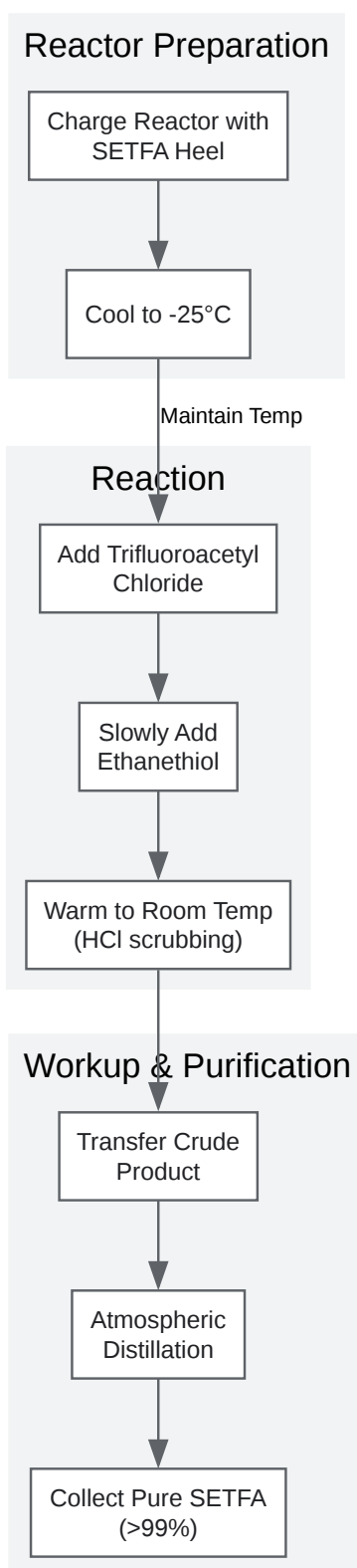
This process is based on nucleophilic acyl substitution, where the thiol displaces the chloride from the highly reactive acid chloride. The use of a "heel" of the product in the initial reaction mixture helps to control the exothermicity and maintain a liquid phase at low temperatures.

Rationale: The reaction is performed at a low temperature (-25 °C) to control the reaction rate and minimize side reactions. Trifluoroacetyl chloride is a gas at room temperature, so the low temperature ensures it remains in the liquid phase for the reaction.[8] A scrubber containing aqueous sodium hydroxide is essential to neutralize the corrosive HCl gas byproduct.[7][8]

Step-by-Step Methodology:

- **Reactor Setup:** A reactor is equipped with a cooling system, a stirrer, an addition funnel, and an outlet connected to a scrubber containing 10% aqueous sodium hydroxide.
- **Initial Charge:** A "heel" of **S-ethyl trifluorothioacetate** (e.g., 158 g) is charged to the reactor and cooled to -25 °C.[7][8]

- Reagent Addition 1: Trifluoroacetyl chloride (e.g., 199 g) is added to the heel while maintaining the temperature at -25 °C.[7][8]
- Reagent Addition 2: Ethanethiol (e.g., 75.1 g) is added dropwise over 60 minutes, ensuring the temperature does not rise significantly. A subsequent charge of ethanethiol (e.g., 18.8 g) is added over 45 minutes to drive the reaction to completion.[7]
- Warm-up: The mixture is allowed to slowly warm to room temperature with continuous stirring, allowing the HCl byproduct to vent through the scrubber.
- Isolation: The resulting crude product is transferred to a distillation apparatus.
- Purification: The product is purified by distillation at atmospheric pressure to yield **S-ethyl trifluorothioacetate** with >99% purity.[7][8]



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Caption: Workflow for the synthesis of **S-Ethyl trifluorothioacetate**.

Purification of Commercial Batches

For applications requiring the highest purity, a simple purification can be performed.

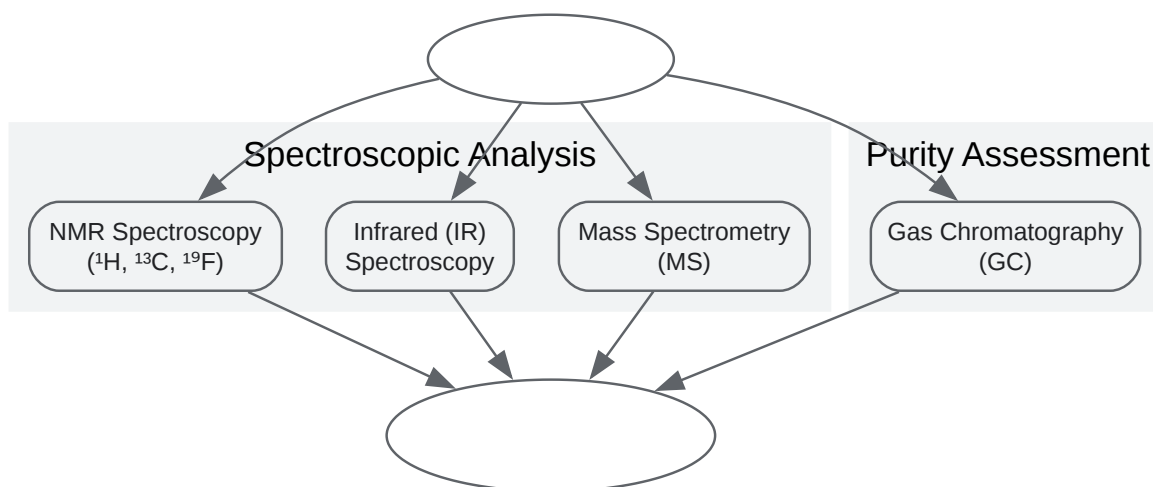
Rationale: Commercial SETFA may contain traces of trifluoroacetic acid from hydrolysis. An aqueous base wash removes acidic impurities. Drying agents like MgSO_4 remove residual water before the final fractional distillation, which separates the product from non-volatile impurities or components with different boiling points.^[2]

Step-by-Step Methodology:^[2]

- Pre-check: Obtain an IR spectrum. If a broad -OH band (approx. $3300\text{-}2500\text{ cm}^{-1}$) is absent, proceed directly to step 5.
- Dilution: Dilute the thioester with an equal volume of dry diethyl ether.
- Washing: Wash the ether solution with 5% aqueous KOH, followed by water.
- Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
- Distillation: Filter off the drying agent and fractionally distill the solution to obtain pure **S-Ethyl trifluorothioacetate**.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.



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Caption: General analytical workflow for SETFA characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of SETFA in solution.

- ¹H NMR: Provides information on the ethyl group.
 - Expected Signals: A quartet corresponding to the two methylene protons (-S-CH₂-CH₃) deshielded by the adjacent sulfur atom. A triplet corresponding to the three methyl protons (-S-CH₂-CH₃). The integration ratio will be 2:3.
- ¹³C NMR: Confirms the carbon framework.
 - Expected Signals: Four distinct signals are expected: one for the methyl carbon, one for the methylene carbon, one for the carbonyl carbon (thioester), and one for the trifluoromethyl carbon (which will appear as a quartet due to coupling with the three fluorine atoms).
- ¹⁹F NMR: This is a key technique, especially given the applications of SETFA in protein labeling.^[1]
 - Expected Signal: A single sharp signal for the three equivalent fluorine atoms of the -CF₃ group. This signal serves as a sensitive probe in studies of labeled proteins or peptides.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups, particularly the thioester carbonyl.

- **Rationale:** The C=O bond in a thioester absorbs infrared radiation at a characteristic frequency, which is distinct from that of a regular ester or carboxylic acid. This allows for rapid confirmation of the functional group's presence.
- **Expected Key Absorptions:**
 - $\sim 1700\text{-}1730\text{ cm}^{-1}$: A strong, sharp absorption band corresponding to the C=O stretch of the thioester. The exact position can vary slightly, but it is typically at a lower wavenumber than the C=O stretch of its oxygen ester analog (ethyl trifluoroacetate) due to the reduced resonance contribution of the sulfur atom.
 - $\sim 2850\text{-}2980\text{ cm}^{-1}$: C-H stretching vibrations from the ethyl group.
 - $\sim 1100\text{-}1300\text{ cm}^{-1}$: Strong C-F stretching vibrations.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

- **Rationale:** In the mass spectrometer, the molecule is ionized and fragmented. The mass-to-charge ratio (m/z) of the intact molecular ion confirms the molecular weight, while the fragmentation pattern acts as a structural fingerprint.
- **Expected Fragments:**
 - **Molecular Ion (M^+):** A peak at $m/z = 158$, corresponding to the molecular weight of $C_4H_5F_3OS$.
 - **Key Fragments:** Common fragmentation pathways would include the loss of the ethyl group ($\bullet C_2H_5$) or the thioethyl group ($\bullet SC_2H_5$), leading to characteristic fragment ions such as $[CF_3CO S]^+$ ($m/z = 129$) or the acylium ion $[CF_3CO]^+$ ($m/z = 97$).

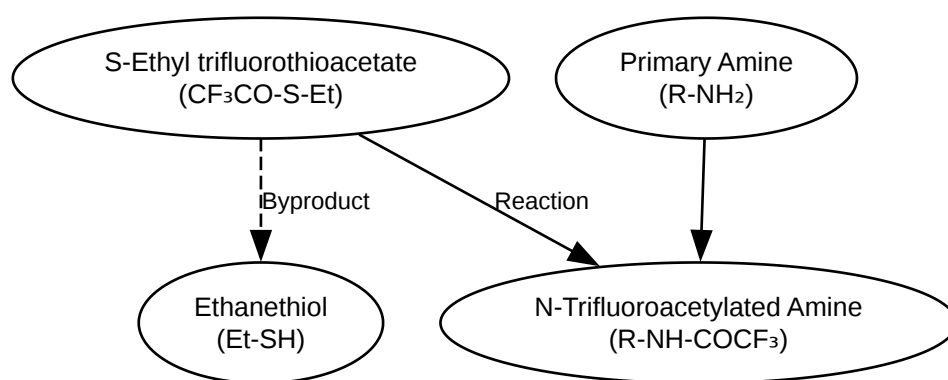
Chemical Reactivity and Core Applications

The primary utility of SETFA lies in its role as a potent trifluoroacetylating agent.[2][4]

Trifluoroacetylation of Amines

SETFA reacts selectively and efficiently with primary and secondary amines, such as the ϵ -amino group of lysine residues in proteins.[9]

Mechanism Rationale: The reaction is a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of SETFA. The electron-withdrawing trifluoromethyl group enhances this electrophilicity. The ethanethiolate anion ($\text{C}_2\text{H}_5\text{S}^-$) is a good leaving group, facilitating the formation of a stable amide bond.



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Caption: Trifluoroacetylation of a primary amine using SETFA.

Field Applications:

- **Protein Structure Analysis:** Trifluoroacetylating proteins allows for the introduction of a ^{19}F NMR probe, enabling studies of protein conformation and dynamics.[1]
- **Peptide Chemistry:** The trifluoroacetyl group can be used as a protecting group for amines in peptide synthesis.
- **Specific Peptide Cleavage:** Under certain vapor-phase conditions, SETFA can specifically cleave peptide bonds on the amino side of serine and threonine residues.[1]

Hydrolysis

SETFA undergoes hydrolysis, although the reaction is noted to be significantly slower compared to its activated oxygen ester analogs like p-nitrophenyl trifluoroacetate.[10]

Rationale: The rate-determining step in the hydrolysis is influenced by the leaving group. While ethanethiolate is a good leaving group, it is less effective than p-nitrophenoxide, resulting in a slower reaction rate.[10] This relative stability to hydrolysis is advantageous in many aqueous biochemical applications where the reagent needs to persist long enough to react with its intended target.

Safety, Handling, and Storage

Proper handling of SETFA is critical due to its flammability and potential health hazards.

- Hazards: **S-Ethyl trifluorothioacetate** is a highly flammable liquid and vapor (GHS02).[1] It may cause skin, eye, and respiratory irritation.
- Handling: Work in a well-ventilated fume hood. Use non-sparking tools and take precautionary measures against static discharge.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][11] The recommended storage temperature is often room temperature, but in a cool place (<15°C) is also advised.

Conclusion

S-Ethyl trifluorothioacetate is a specialized reagent whose physicochemical properties are intrinsically linked to its function. Its high reactivity, driven by the trifluoromethyl group, makes it an invaluable tool for chemical biology and drug discovery. A thorough understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is the foundation for its successful and safe implementation in the laboratory.

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